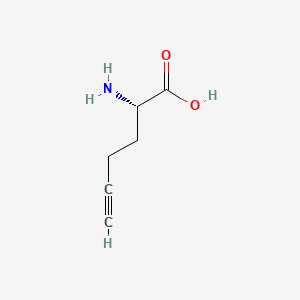

L-homopropargylglycine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-aminohex-5-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJGNWMYSYORS-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Homopropargylglycine (HPG) for Nascent Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of L-homopropargylglycine (HPG), a powerful tool for the metabolic labeling and subsequent analysis of newly synthesized proteins.

Core Principle: Bio-Orthogonal Protein Labeling

This compound (HPG) is a non-canonical amino acid and a structural analog of methionine.[1][2][3][4] Its utility in protein labeling stems from the cell's own translational machinery, which recognizes HPG and incorporates it into nascent polypeptide chains in place of methionine.[1][5][6] The key to HPG's functionality is its terminal alkyne group—a small, bio-orthogonal chemical handle.[1][6] This alkyne group is chemically inert within the complex cellular environment but can be specifically and efficiently targeted for covalent modification through a "click chemistry" reaction.[1][5]

This two-step process, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the selective attachment of various reporter molecules, such as fluorophores or biotin (B1667282), to newly synthesized proteins.[1][7] This enables their visualization, isolation, and identification without resorting to traditional methods like radioactive isotope labeling.[2]

The most common click chemistry reaction used with HPG is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] In this reaction, the alkyne on HPG-labeled proteins reacts with an azide-containing probe to form a stable triazole linkage.[8]

Data Presentation: Quantitative Parameters

The efficiency of HPG labeling is influenced by factors such as concentration, incubation time, and cell type. While optimal conditions should be determined empirically for each experimental system, the following table summarizes key quantitative data from the literature to serve as a starting point.[9]

| Parameter | Recommended Range | Notes | References |

| HPG Concentration | 25-100 µM | A concentration of 50 µM is a widely used starting point for many mammalian cell lines.[9][10][11] Higher concentrations may be toxic in some systems.[12] | [9][10][11][12] |

| Incubation Time | 30 minutes - 4 hours | Shorter times are suitable for pulse-labeling to capture rapid changes in protein synthesis, while longer times increase the signal from less abundant proteins.[1][10] | [1][10] |

| Methionine Depletion | 30-60 minutes | Pre-incubating cells in methionine-free medium can enhance HPG incorporation by reducing competition from endogenous methionine.[5][9] | [5][9] |

| Toxicity Comparison | HPG can be more toxic than AHA in some organisms like E. coli at higher concentrations. | In E. coli, growth was significantly reduced at >0.35 µM HPG, whereas cells could tolerate up to 9 mM of the alternative, Azidohomoalanine (AHA).[12] In Arabidopsis, HPG showed less inhibition of cell growth compared to AHA.[13] | [12][13] |

| Incorporation Rate | Varies by organism and protein | In E. coli, HPG can achieve incorporation rates of 70-80%.[14][15] | [14][15] |

Experimental Protocols

Protocol 1: HPG Labeling for Fluorescence Microscopy

This protocol is adapted for adherent mammalian cells in a 6-well plate format for subsequent imaging.

Materials:

-

This compound (HPG)

-

Methionine-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

3% Bovine Serum Albumin (BSA) in PBS

-

Click chemistry reaction cocktail components:

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate, freshly prepared)

-

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Plate cells on coverslips in a 6-well plate and allow them to adhere and grow overnight.[9]

-

Methionine Depletion: Wash cells once with pre-warmed PBS, then incubate in pre-warmed methionine-free medium for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[9][16]

-

HPG Labeling: Replace the depletion medium with methionine-free medium containing the desired concentration of HPG (e.g., 50 µM). Incubate for 1-4 hours under normal cell culture conditions.[1]

-

Fixation: After labeling, remove the HPG-containing medium and wash the cells once with PBS. Add 1 mL of 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.[10]

-

Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Add 1 mL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.[9][10]

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in a reaction buffer.

-

Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[16]

-

Add 0.5 mL of the reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.[16]

-

-

Washing and Staining: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.[9] If desired, stain the nuclei with DAPI or Hoechst 33342.[16]

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. The samples are now ready for fluorescence microscopy.

Protocol 2: HPG Labeling for Western Blot Analysis

This protocol describes the labeling of HPG-containing proteins in cell lysate for detection by western blot.

Materials:

-

HPG-labeled cell pellet

-

Lysis buffer (non-reducing, e.g., RIPA buffer without DTT or β-mercaptoethanol)

-

Protease inhibitors

-

Click chemistry reaction cocktail components:

-

Biotin-azide

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate, freshly prepared)

-

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes

-

Blocking buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the HPG-labeled cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

-

Click Reaction:

-

In a microcentrifuge tube, combine the cell lysate (e.g., 20-50 µg of protein) with the click reaction components (biotin-azide, CuSO₄, ligand, and freshly prepared sodium ascorbate).

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Protein Precipitation (Optional): To remove excess reagents, precipitate the protein using methods such as methanol/chloroform or acetone (B3395972) precipitation.

-

SDS-PAGE and Western Blot:

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated, newly synthesized proteins.[17]

-

Visualize the bands using a chemiluminescent substrate.

-

Protocol 3: Sample Preparation for Proteomics (LC-MS/MS)

This protocol outlines the general steps for preparing HPG-labeled proteins for identification and quantification by mass spectrometry.

Materials:

-

HPG-labeled cell lysate

-

Biotin-azide

-

Click chemistry reaction components (as in Protocol 2)

-

Streptavidin-agarose or magnetic beads

-

Wash buffers (e.g., high salt, urea-containing, and low salt buffers)

-

Elution buffer (e.g., containing biotin or using on-bead digestion)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

HPG Labeling and Lysis: Label cells with HPG and prepare cell lysates as described previously.

-

Click Reaction with Biotin-Azide: Perform the click reaction on the cell lysate to attach a biotin tag to the HPG-containing proteins.

-

Enrichment of Labeled Proteins:

-

Incubate the biotinylated lysate with streptavidin beads to capture the newly synthesized proteins.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce the proteins with DTT and alkylate with IAA.[18]

-

Digest the proteins into peptides overnight with trypsin while they are still bound to the beads.

-

-

Peptide Elution and Desalting:

-

Collect the supernatant containing the tryptic peptides.

-

Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) to remove salts and detergents that interfere with mass spectrometry.[19]

-

-

LC-MS/MS Analysis:

-

Reconstitute the cleaned peptides in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid).

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[19]

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for HPG-based protein labeling and analysis.

Application in Signaling Pathway Analysis: The mTOR Pathway

HPG labeling is a valuable tool for studying how signaling pathways regulate protein synthesis. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism, and its activity is tightly linked to protein synthesis.[20][21] HPG can be used to measure changes in global protein synthesis in response to mTOR inhibitors (like rapamycin) or activators.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPG Protein Synthesis Kit by Western Blot [sbsgenetech.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 17. A morphologic and semi-quantitative technique to analyze synthesis and release of specific proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]

- 20. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

L-Homopropargylglycine (HPG) in Cell Biology: A Technical Guide to Nascent Protein Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-homopropargylglycine (HPG) is a powerful tool in modern cell biology for the non-radioactive labeling and subsequent analysis of newly synthesized proteins. As a bioorthogonal analog of methionine, HPG is incorporated into nascent polypeptide chains by the cell's own translational machinery. Its terminal alkyne group serves as a chemical handle for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables the visualization (Fluorescent Non-Canonical Amino Acid Tagging - FUNCAT) and enrichment (Bio-Orthogonal Non-Canonical Amino Acid Tagging - BONCAT) of proteins synthesized within a specific timeframe. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of HPG in cellular and molecular research, with a focus on quantitative data and detailed methodologies.

Core Principles

This compound is a cell-permeable amino acid that structurally resembles methionine, with the key difference being the presence of a terminal alkyne group instead of a methyl thioether.[1][2][3] This structural similarity allows it to be recognized by methionyl-tRNA synthetase (MetRS) and incorporated into proteins in place of methionine during translation.[4] The alkyne group is biologically inert within the cellular environment but can be specifically and efficiently reacted with an azide-containing molecule in the presence of a copper(I) catalyst.[5] This highly selective "click" reaction allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[1][2]

The use of HPG offers several advantages over traditional methods like radioactive labeling with ³⁵S-methionine, including enhanced safety, sensitivity, and the ability to perform multiplexed analyses.[2][6] It provides a temporal window into the cellular proteome, enabling the study of dynamic processes such as cellular responses to stimuli, protein turnover, and the identification of newly synthesized proteins in specific cellular compartments.[7]

Quantitative Data Presentation

The efficiency of HPG labeling is influenced by several factors, including cell type, HPG concentration, and incubation time. Below are tables summarizing recommended starting concentrations and incubation times for various applications, as well as a typical composition for the click chemistry reaction cocktail.

Table 1: Recommended HPG Labeling Conditions for Cultured Cells

| Cell Type | HPG Concentration (µM) | Incubation Time | Application | Reference(s) |

| A549, U-2 OS | 50 | 30 minutes | Fluorescence Microscopy | [6] |

| Primary Mouse Hepatocytes | 50 | Variable (should be optimized) | Immunofluorescence | [8] |

| BV2 Murine Microglial Cells | 50 | 1-4 hours | In vitro de novo protein synthesis | [9] |

| E. coli | 5 µM | 1-3 hours | Flow Cytometry | [10] |

| Vero Cells | 500 | 30 minutes | Fluorescence Microscopy (HSV infection) | [11] |

| Adherent Mammalian Cells | 50 | 1-4 hours | General nascent protein labeling | [12] |

| IMR90 Cells | 50 | Variable | Mitochondrial translation labeling | [13] |

Table 2: Comparison of Methionine Analogs for Nascent Protein Labeling

| Feature | This compound (HPG) | L-Azidohomoalanine (AHA) |

| Reactive Group | Alkyne | Azide |

| Click Reaction Partner | Azide-functionalized tag | Alkyne-functionalized tag |

| Incorporation Efficiency | Generally considered efficient, with some studies suggesting lower metabolic disruption than AHA in certain systems.[14][15] | Also efficient, though some studies report it can cause greater perturbation of methionine metabolism and cell growth compared to HPG.[14][15] |

| Toxicity | Generally low toxicity at working concentrations. | Generally low toxicity, but some studies indicate it can be more disruptive to cell growth than HPG.[14] |

| Applications | Widely used for BONCAT and FUNCAT. | Widely used for BONCAT and FUNCAT. |

| Reference(s) | [4][14][15] | [4][14][15] |

Table 3: Standard Click Chemistry Reaction Cocktail for Fluorescence Microscopy

| Component | Stock Concentration | Volume for 500 µL Reaction | Final Concentration |

| 1X Click-iT® Reaction Buffer | 1X | 430 µL | 0.86X |

| Copper (II) Sulfate (CuSO₄) | 100 mM | 20 µL | 4 mM |

| Alexa Fluor® Azide | Varies | 1.25 µL | Varies |

| 1X Click-iT® Buffer Additive | 10X | 50 µL | 1X |

| Reference(s) | [6][8] |

Note: The final concentrations and volumes may need to be optimized for specific applications and cell types.

Experimental Protocols

Protocol 1: Nascent Protein Labeling with HPG for Fluorescence Microscopy (FUNCAT)

This protocol is adapted for adherent mammalian cells in a multi-well plate format.

Materials:

-

This compound (HPG)

-

Methionine-free cell culture medium

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

3% Bovine Serum Albumin (BSA) in PBS

-

Click chemistry reaction components (see Table 3)

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Plate cells on coverslips in a multi-well plate and grow to the desired confluency (typically 70-90%).

-

Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of HPG, aspirate the complete medium, wash the cells once with warm PBS, and then incubate in pre-warmed methionine-free medium for 30-60 minutes at 37°C.[16]

-

HPG Labeling: Prepare the HPG labeling medium by diluting a stock solution of HPG into pre-warmed methionine-free medium to the desired final concentration (e.g., 50 µM).[8] Aspirate the depletion medium and add the HPG labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[6][12]

-

Cell Fixation: After incubation, aspirate the HPG-containing medium and wash the cells once with PBS. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.[6]

-

Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.[6]

-

Click Reaction: Prepare the click reaction cocktail immediately before use (see Table 3).[8] Remove the permeabilization buffer, wash the cells twice with 3% BSA in PBS, and then add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

-

Washing and Staining: Remove the reaction cocktail and wash the cells with PBS. If desired, counterstain the nuclei with a suitable dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. The samples are now ready for visualization using a fluorescence microscope.

Protocol 2: HPG Labeling for Enrichment and Mass Spectrometry Analysis (BONCAT)

This protocol outlines the general steps for enriching HPG-labeled proteins for subsequent analysis by mass spectrometry.

Materials:

-

HPG-labeled cell lysate

-

Azide-functionalized biotin tag

-

Click chemistry reaction components (similar to Table 3, but may require optimization for in-lysate reactions)

-

Streptavidin-coated magnetic or agarose (B213101) beads

-

Wash buffers (containing detergents like SDS to reduce non-specific binding)

-

Elution buffer (e.g., containing excess biotin or using on-bead digestion)

-

Reagents for protein digestion (e.g., trypsin)

-

Sample preparation reagents for mass spectrometry

Procedure:

-

HPG Labeling and Cell Lysis: Label cells with HPG as described in Protocol 1 (steps 1-4). After labeling, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Click Reaction with Biotin-Azide: Perform a click reaction on the cell lysate by adding the click chemistry components and an azide-functionalized biotin tag. Incubate to allow for the covalent attachment of biotin to HPG-containing proteins.

-

Enrichment of Biotinylated Proteins: Add streptavidin-coated beads to the lysate and incubate to capture the biotin-labeled proteins.

-

Washing: Pellet the beads and wash them extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

Elution or On-Bead Digestion:

-

Elution: Elute the captured proteins from the beads using a competitive elution buffer.

-

On-Bead Digestion: Perform an on-bead digestion of the captured proteins using a protease like trypsin. This method can reduce background from non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry: Prepare the eluted proteins or digested peptides for mass spectrometry analysis according to standard protocols.[17] This typically involves reduction, alkylation, and further digestion (if proteins were eluted whole), followed by desalting.

-

LC-MS/MS Analysis: Analyze the prepared samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

Protocol 3: HPG Pulse-Chase Analysis

This protocol allows for the tracking of a cohort of newly synthesized proteins over time to study their stability, trafficking, or degradation.

Materials:

-

HPG

-

Methionine-free medium

-

Chase medium (complete medium containing a high concentration of unlabeled methionine)

-

Cell lysis buffer

-

Reagents for downstream analysis (e.g., click chemistry for visualization or enrichment)

Procedure:

-

Methionine Depletion: Deplete endogenous methionine as described in Protocol 1, step 2.

-

Pulse: Incubate the cells with HPG-containing medium for a short period (the "pulse," e.g., 15-30 minutes) to label a cohort of newly synthesized proteins.

-

Chase: Aspirate the HPG medium, wash the cells quickly with PBS, and then add the "chase" medium containing an excess of unlabeled methionine. This prevents further incorporation of HPG.

-

Time Points: Collect cell samples at various time points during the chase period (e.g., 0, 1, 2, 4, 8 hours).

-

Analysis: Lyse the cells at each time point and analyze the HPG-labeled proteins using either FUNCAT (to visualize their localization) or BONCAT (to quantify their abundance at each time point).

Mandatory Visualizations

References

- 1. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Frontiers | Broad distribution and high proportion of protein synthesis active marine bacteria revealed by click chemistry at the single cell level [frontiersin.org]

- 8. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. vectorlabs.com [vectorlabs.com]

- 13. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 14. biorxiv.org [biorxiv.org]

- 15. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

The Discovery and Synthesis of L-Homopropargylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homopropargylglycine (L-HPG) has emerged as a powerful tool in chemical biology and drug development. As a non-canonical amino acid analogue of methionine, it enables the bioorthogonal labeling and tracking of newly synthesized proteins. This technical guide provides an in-depth overview of the discovery of L-HPG, its primary synthetic routes, and detailed experimental protocols for its preparation and application in protein analysis.

Introduction: The Advent of a Bioorthogonal Reporter

The ability to distinguish and identify newly synthesized proteins from the vast background of pre-existing cellular proteins is crucial for understanding dynamic cellular processes. Traditional methods often relied on radioactive isotopes, which pose significant safety and disposal challenges. The development of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offered a safer and highly specific alternative.

This compound (L-HPG) was first reported as a methionine surrogate for protein labeling in 2000 by Tirrell and coworkers. This pioneering work demonstrated that L-HPG is recognized by the endogenous translational machinery, specifically by methionyl-tRNA synthetase (MetRS), and incorporated into nascent polypeptide chains in place of methionine. The key to its utility lies in the terminal alkyne group, a small, metabolically stable functional group that does not perturb protein structure or function. This alkyne serves as a "handle" for subsequent chemical ligation, most commonly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the covalent attachment of various reporter tags, such as fluorophores or biotin, enabling the visualization, isolation, and identification of newly synthesized proteins.

Synthesis of this compound

The enantiomerically pure L-isomenr of homopropargylglycine is essential for its efficient incorporation into proteins by the ribosomal machinery. Several synthetic routes have been developed, with the most optimized and scalable method starting from L-glutamic acid. An alternative approach involves a modification of the classical Strecker synthesis of amino acids.

Optimized Synthesis from L-Glutamic Acid

A highly efficient, multigram synthesis of Fmoc-protected this compound was reported by Polyak and Krauss in 2022, achieving a high overall yield and excellent enantiopurity.[1] This route, detailed below, starts from the readily available and inexpensive Boc-L-Glu-OtBu.

The overall synthetic pathway is as follows:

Caption: Optimized synthesis of Fmoc-L-HPG-OH from Boc-L-Glu-OtBu.

The following protocols are adapted from the supporting information of Polyak and Krauss, J. Org. Chem. 2022, 87(5), 3841-3844.[1]

Step 1: Synthesis of Weinreb Amide (3)

-

To a solution of Boc-L-Glu-OtBu (1) in acetonitrile, add N,N'-Disuccinimidyl carbonate and pyridine.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Add N,O-Dimethylhydroxylamine hydrochloride and pyridine to the reaction mixture.

-

Stir overnight, then concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the Weinreb amide (3).

Step 2: Synthesis of Aldehyde (4)

-

Dissolve the Weinreb amide (3) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of LiAlH4 in THF to the cooled solution.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with Rochelle's salt solution.

-

Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate in vacuo to obtain the crude aldehyde (4), which is used in the next step without further purification.

Step 3: Synthesis of Protected Alkyne (6) via Seyferth-Gilbert Homologation

-

Dissolve the crude aldehyde (4) in methanol (B129727) and cool to 0 °C.

-

Add Bestmann-Ohira reagent followed by portion-wise addition of cesium carbonate (Cs2CO3).

-

Stir the reaction at 0 °C for several hours. To drive the reaction to completion, an additional portion of Cs2CO3 may be added.

-

Once the reaction is complete, quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated. The crude product (6) is purified by flash chromatography.

Step 4: Synthesis of Fmoc-L-HPG-OH (7)

-

Dissolve the protected alkyne (6) in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) for deprotection.

-

Stir at room temperature until the starting material is consumed, then concentrate the mixture in vacuo.

-

Dissolve the crude amine in a mixture of dioxane and aqueous sodium bicarbonate.

-

Add Fmoc-OSu and stir the reaction vigorously overnight.

-

Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

-

The organic layer is dried, concentrated, and the final product, Fmoc-L-HPG-OH (7), is purified by crystallization or chromatography.

The following table summarizes the quantitative data for the synthesis of Fmoc-L-HPG-OH as reported by Polyak and Krauss.[1]

| Step | Product | Starting Material Scale | Yield (%) | Enantiomeric Excess (ee %) |

| 1 & 2 | Aldehyde (4) | 24 g of Boc-L-Glu-OtBu | ~90% (crude) | - |

| 3 | Protected Alkyne (6) | 8.5 g of Aldehyde (4) | 89% | >98% |

| 4 | Fmoc-L-HPG-OH (7) | - | - | >98% |

| Overall | Fmoc-L-HPG-OH (7) | - | ~72% | >98% |

Strecker Synthesis of Homopropargylglycine

An alternative approach to synthesizing homopropargylglycine is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. For homopropargylglycine, the starting aldehyde is 4-pentynal. While the classical Strecker synthesis yields a racemic mixture, asymmetric variations have been developed to produce enantiomerically enriched products. An improved classical Strecker synthesis has been reported to produce racemic homopropargylglycine in a 61% overall yield, while an asymmetric version can yield products with over 80% ee.[2]

Application in Protein Synthesis Monitoring: BONCAT Workflow

This compound is a cornerstone of the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) technique. This workflow allows for the selective labeling and subsequent analysis of newly synthesized proteins in a variety of biological contexts.

The general workflow for a BONCAT experiment is as follows:

Caption: General workflow for BONCAT using L-HPG.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-HPG

-

Culture mammalian cells to the desired confluency.

-

Wash the cells with pre-warmed, methionine-free DMEM.

-

Incubate the cells in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine stores.

-

Replace the medium with methionine-free DMEM containing L-HPG (typically 50-100 µM).

-

Incubate for the desired labeling period (e.g., 1-4 hours).

-

Wash the cells with PBS and proceed to cell lysis for biochemical analysis or fixation for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

-

Lyse the L-HPG-labeled cells in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysate.

-

In a microcentrifuge tube, prepare the click reaction cocktail. For a typical reaction, combine the cell lysate, an azide-functionalized reporter probe (e.g., azide-fluorophore or biotin-azide), a copper(II) sulfate (B86663) (CuSO4) solution, a copper-chelating ligand (e.g., THPTA), and a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.

-

The labeled proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or affinity purification.

Conclusion

This compound has proven to be an invaluable tool for probing the dynamics of protein synthesis in living systems. Its efficient, enantioselective synthesis makes it accessible for widespread use. The bioorthogonal alkyne handle allows for specific and sensitive detection of nascent proteins through click chemistry, enabling a wide range of applications in cell biology, neuroscience, and drug discovery. This technical guide provides a comprehensive overview of the synthesis and application of L-HPG, offering researchers the foundational knowledge to employ this powerful technique in their own investigations.

References

L-Homopropargylglycine: A Technical Guide for Bioorthogonal Labeling and Proteomics

Abstract

L-Homopropargylglycine (HPG) is a non-canonical amino acid that has become an indispensable tool for studying nascent protein synthesis and dynamics in living systems. As a methionine analog, HPG is incorporated into newly synthesized proteins by the cell's natural translational machinery.[1][2][3][4][5][6] Its defining feature is a terminal alkyne group, which serves as a bioorthogonal chemical handle. This handle remains inert within the complex cellular environment but can be specifically and efficiently targeted in a subsequent reaction with an azide-bearing reporter molecule.[2][3][7][8] This two-step strategy, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the visualization, isolation, and identification of proteins synthesized within a specific timeframe.[1][9][10] This guide provides an in-depth overview of HPG, including its properties, experimental protocols for its use, and key quantitative data for researchers and drug development professionals.

Core Principles and Applications

The power of HPG lies in its ability to provide a temporal snapshot of the proteome. By introducing HPG to cells for a defined period, only proteins synthesized during that window will incorporate the amino acid. These alkyne-tagged proteins can then be covalently modified using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][4][11][12] This enables the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent mass spectrometry-based proteomic analysis.[1][4][13]

Key Applications:

-

Nascent Protein Visualization: Fluorescently tagging HPG-containing proteins allows for the imaging of newly synthesized proteins within cells, providing spatial and temporal information on protein synthesis.[8][14][15]

-

Proteomic Profiling: Biotin-tagging enables the selective enrichment of nascent proteins from complex cell lysates, facilitating their identification and quantification by mass spectrometry.[9][13]

-

Pulse-Chase Analysis: HPG can be used to monitor protein degradation rates by labeling a cohort of proteins and then tracking their disappearance over time.[8][16]

-

Drug Development: HPG is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins.[17] It also helps in identifying protein targets of small molecules.

Quantitative Data and Reagent Concentrations

The efficiency of labeling and the maintenance of cell health are critically dependent on the concentrations of the reagents used. The following tables summarize empirically determined concentrations and conditions from the literature.

Table 1: Recommended Concentrations for Metabolic Labeling

| Parameter | Concentration / Condition | Notes | Source(s) |

| This compound (HPG) | 25–100 µM | Optimal concentration should be determined for each cell type. A common starting point is 50 µM. | [1][8][18] |

| Methionine Depletion | 30–60 minutes | Recommended to increase HPG incorporation efficiency by starving cells of natural methionine. | [1][14][19] |

| HPG Incubation Time | 30 minutes – 4 hours | Dependent on the synthesis rate of the protein of interest and the experimental goal. | [1][16][20] |

| Cell Viability | >95% | HPG is generally considered non-toxic at typical working concentrations. | [6][20] |

Table 2: Reagent Concentrations for CuAAC "Click" Reaction (In Lysate)

| Reagent | Stock Concentration | Final Concentration | Notes | Source(s) |

| Azide-Reporter (e.g., Fluorophore) | 10 mM in DMSO | 10–100 µM | The optimal concentration depends on the specific azide (B81097) probe. | [1] |

| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 100 µM - 1 mM | Copper(II) is reduced in situ to the active Copper(I) catalyst. | [1][11] |

| Copper(I)-Stabilizing Ligand (e.g., THPTA, BTTAA) | 100 mM in H₂O | 500 µM - 5 mM | Prevents copper precipitation and protects proteins from oxidative damage. Use at a 2-5 fold molar excess to copper. | [1][18] |

| Reducing Agent (e.g., Sodium Ascorbate) | 300 mM in H₂O | 2.5–5 mM | Must be prepared fresh as it is prone to oxidation. Reduces Cu(II) to Cu(I). | [1][11] |

Table 3: Reported Reaction Conditions and Efficiency

| Parameter | Condition | System | Reported Yield / Outcome | Notes | Source(s) |

| Reaction Time | 10–60 minutes | In Lysate / Live Cells | Labeling is typically complete within this timeframe at room temperature. | [1][11] | |

| Temperature | Room Temp. or 37°C | In Vitro / In-Cell | Reaction proceeds efficiently at these temperatures. | [1] | |

| pH | 4–11 | In Vitro | The CuAAC reaction is remarkably insensitive to pH. | [1] | |

| Incorporation Efficiency | 70-80% | E. coli | High incorporation rates can be achieved in bacterial systems. | [21] | |

| Incorporation Efficiency | Variable | Mammalian Cells | Lower than in bacteria; depends on cell type and methionine depletion. HPG incorporation can be more efficient than other analogs like AHA. | [9][10][22] |

Visualizations of Key Processes

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with HPG

This protocol is adapted for adherent mammalian cells in a 6-well plate format.

Materials:

-

Complete cell culture medium (e.g., DMEM)

-

This compound (HPG) stock solution (e.g., 50 mM in sterile water or PBS)[1][8]

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper and lysis buffer (for lysate analysis) or fixative (for imaging)

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate and grow until they reach 80-90% confluency.[1]

-

Methionine Depletion (Recommended): Aspirate the complete medium. Wash the cells once with 1 mL of pre-warmed PBS. Add 1 mL of pre-warmed methionine-free DMEM and incubate for 30-60 minutes in a CO₂ incubator at 37°C.[14][19] This step significantly enhances the incorporation of HPG.[8]

-

HPG Labeling: Prepare the HPG labeling medium by diluting the HPG stock solution into fresh, pre-warmed methionine-free medium to a final concentration of 50 µM (or optimized concentration).[8][24]

-

Aspirate the depletion medium and add 1 mL of the HPG labeling medium to each well.[1]

-

Incubate the cells for 1-4 hours in a CO₂ incubator.[1] The optimal time depends on the protein of interest's synthesis rate and experimental goals.

-

Cell Harvesting: Aspirate the labeling medium. Wash the cells twice with 1 mL of cold PBS.[1]

-

Proceed immediately to cell lysis for biochemical analysis (Protocol 2) or fixation for imaging applications (Protocol 3).

Protocol 2: CuAAC Reaction for Fluorescent Labeling of HPG-Proteins in Cell Lysate

This protocol describes the labeling of HPG-containing proteins in a cell lysate with an azide-functionalized fluorophore.

Materials:

-

HPG-labeled cell lysate (1-5 mg/mL in a non-reducing lysis buffer without amine-based buffers like Tris)[25]

-

Azide-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[1]

-

THPTA ligand stock solution (e.g., 100 mM in water)[1]

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )[1]

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 200 µL final reaction volume, add the components in the following order immediately before use. Note: Prepare enough for all samples plus a small excess.

-

50 µL Protein Lysate (1-5 mg/mL)

-

90 µL PBS

-

10 µL of 100 mM THPTA solution (Final: 5 mM)

-

10 µL of 20 mM CuSO₄ solution (Final: 1 mM)

-

Vortex briefly to mix the copper and ligand.[1]

-

20 µL of Azide-Fluorophore solution (e.g., 1 mM stock for 100 µM final)

-

20 µL of 300 mM Sodium Ascorbate solution (Final: 30 mM)

-

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Analysis: The fluorescently labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for other downstream applications.

Protocol 3: Fixation, Permeabilization, and "Click" Staining for Imaging

This protocol is for labeling HPG-incorporated proteins in fixed, adherent cells on coverslips.

Materials:

-

3.7% Formaldehyde (B43269) in PBS (Fixative)[14][19]

-

3% BSA in PBS (Wash/Blocking Buffer)[14]

-

Click Reaction Cocktail (prepare as in Protocol 2, adjusting volumes for coverslip staining, e.g., 500 µL per well)

Procedure:

-

Fixation: After HPG labeling (Protocol 1, Step 6), remove the final PBS wash and add 1 mL of 3.7% formaldehyde to each well. Incubate for 15 minutes at room temperature.[14][19]

-

Wash: Remove the fixative and wash the cells twice with 1 mL of 3% BSA in PBS.[14]

-

Permeabilization: Remove the wash solution. Add 1 mL of 0.5% Triton® X-100 in PBS to each well and incubate at room temperature for 20 minutes.[14][19]

-

Wash: Remove the permeabilization buffer and wash the cells twice with 1 mL of 3% BSA in PBS.[14]

-

Click Reaction: Prepare the Click Reaction Cocktail as described in Protocol 2. Remove the wash solution and add 0.5 mL of the cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.[14]

-

Final Washes: Remove the reaction cocktail. Wash each well once with 3% BSA in PBS, once with a dedicated wash buffer if available, and finally once with PBS.[14]

-

Mounting and Imaging: The coverslips are now ready for mounting and analysis by fluorescence microscopy. Nuclear counterstains like DAPI or Hoechst can be included in one of the final wash steps.[14]

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, provides a robust and versatile platform for the study of protein synthesis.[1] Its ability to act as a metabolic label allows for temporal control over the population of proteins being investigated, offering significant advantages over traditional methods. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful technology in their studies of cellular proteomics, signaling, and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 5. This compound(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. A morphologic and semi-quantitative technique to analyze synthesis and release of specific proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | TargetMol [targetmol.com]

- 18. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 25. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioorthogonal Chemistry of L-Homopropargylglycine

For Researchers, Scientists, and Drug Development Professionals

L-homopropargylglycine (HPG) is a powerful tool in the field of bioorthogonal chemistry, enabling the tracking and analysis of newly synthesized proteins in living systems.[1][2] As an analog of the amino acid methionine, HPG is incorporated into nascent polypeptide chains during translation.[3][4] Its unique terminal alkyne group serves as a chemical handle, allowing for selective reaction with azide-functionalized molecules in a process known as "click chemistry."[5][] This guide provides an in-depth overview of the core principles, experimental considerations, and applications of HPG in biological research and drug development.

Core Principle: Metabolic Labeling and Bioorthogonal Ligation

The utility of HPG lies in a two-step process: metabolic labeling followed by a bioorthogonal reaction.[7]

-

Metabolic Labeling: Cells or organisms are cultured in a methionine-free medium supplemented with HPG.[8] The cellular machinery for protein synthesis recognizes HPG as a methionine surrogate and incorporates it into newly synthesized proteins.[1][9] A depletion step, where cells are incubated in methionine-free medium prior to HPG addition, is often recommended to increase the incorporation efficiency.[8][9]

-

Bioorthogonal Ligation: The alkyne handle on the incorporated HPG can then be selectively reacted with a molecule containing an azide (B81097) group. This reaction, a type of cycloaddition, is "bioorthogonal," meaning it occurs with high efficiency and specificity within a complex biological environment without interfering with native biochemical processes.[10][11]

The two primary bioorthogonal reactions used with HPG are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to form a stable triazole linkage between the alkyne (on HPG) and an azide-containing probe.[][12] While powerful, the potential cytotoxicity of copper has led to the development of copper-chelating ligands to improve biocompatibility in live-cell applications.[12][13]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts spontaneously with azides without the need for a toxic copper catalyst.[14][15] This makes SPAAC particularly suitable for applications in living organisms.[15]

Quantitative Data Summary

The efficiency and conditions for HPG labeling and subsequent click chemistry can vary depending on the cell type and experimental goals. The following tables summarize key quantitative parameters.

| Parameter | Typical Range/Value | Notes |

| HPG Concentration for Labeling | 50 µM - 4 mM | Optimal concentration should be determined for each cell type.[8][9] |

| Methionine Depletion Time | 30 - 60 minutes | Recommended to increase HPG incorporation.[8] |

| HPG Incubation Time | 30 minutes - 4 hours | Dependent on the rate of protein synthesis and the specific proteins of interest.[7][16] |

| Fixation (for imaging) | 3.7% - 4% formaldehyde (B43269)/paraformaldehyde | A common step after labeling and before the click reaction for imaging applications.[8][17] |

| Permeabilization (for imaging) | 0.25% - 0.5% Triton X-100 | Allows the click chemistry reagents to enter the cell.[8][17] |

Table 1: General Parameters for HPG Labeling Experiments.

| Reagent | Typical Concentration | Role |

| Azide-Fluorophore/Biotin | 1 - 10 µM | The probe that will be attached to the HPG-labeled proteins. |

| Copper(II) Sulfate (CuSO4) | 1 - 2 mM | The source of the copper catalyst for CuAAC.[9] |

| Reducing Agent (e.g., Sodium Ascorbate, TCEP) | 5 mM | Reduces Cu(II) to the active Cu(I) state.[9][18] |

| Copper Ligand (e.g., TBTA, THPTA) | 100 - 200 µM | Stabilizes the Cu(I) ion, increases reaction efficiency, and reduces cytotoxicity.[9][13] |

Table 2: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This protocol is adapted for adherent mammalian cells in a 6-well plate format.[7]

-

Cell Seeding: Plate cells on coverslips in a 6-well plate and grow until they reach 80-90% confluency.[8]

-

Methionine Depletion:

-

HPG Labeling:

-

Prepare the HPG labeling medium by supplementing methionine-free DMEM with the desired final concentration of HPG (typically 50 µM).[16]

-

Aspirate the depletion medium and add 1 mL of the HPG labeling medium to each well.

-

Incubate the cells for 30 minutes to 4 hours under normal cell culture conditions.[7][16]

-

-

Cell Fixation and Permeabilization (for Imaging):

-

Aspirate the labeling medium and wash the cells twice with 1 mL of cold PBS.

-

Add 1 mL of 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.[8]

-

Aspirate the fixative and wash twice with 3% BSA in PBS.[8]

-

Add 1 mL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cells.[8]

-

The cells are now ready for the click reaction.

-

This protocol is for labeling HPG-incorporated proteins with a fluorescent azide.[9]

Important: Prepare the click reaction cocktail immediately before use and protect from light. The components should be added in the specified order.[9]

-

Prepare Stock Solutions:

-

Prepare Click Reaction Cocktail (for 5 mL):

-

Labeling Reaction:

-

Aspirate the permeabilization buffer from the cells (from Protocol 1, step 4).

-

Add 500 µL of the click reaction cocktail to each coverslip.

-

Incubate for 30 minutes at room temperature, protected from light.[21]

-

-

Washing and Imaging:

-

Aspirate the reaction cocktail.

-

Wash the cells three times with PBS.

-

Mount the coverslips on a microscope slide with mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image the cells using an appropriate fluorescence microscope.

-

Visualizations

References

- 1. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]

- 13. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. jcmarot.com [jcmarot.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. jenabioscience.com [jenabioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 21. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

L-Homopropargylglycine vs. Azidohomoalanine: An In-depth Technical Guide to Metabolic Labeling of Newly Synthesized Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two leading non-canonical amino acid analogs, L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA), for the metabolic labeling of newly synthesized proteins. This guide delves into their mechanisms of action, provides detailed experimental protocols, and presents a comparative analysis of their performance and potential cellular impact, enabling researchers to make informed decisions for their experimental designs.

Introduction to Bioorthogonal Metabolic Labeling

Bioorthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT) are powerful techniques for the detection and identification of newly synthesized proteins.[1][2] These methods rely on the cellular incorporation of non-canonical amino acid analogs containing bioorthogonal functional groups—chemical moieties that are inert within the biological system but can undergo highly specific chemical reactions.[3] this compound (HPG) and L-azidohomoalanine (AHA) are two such analogs of the amino acid methionine.[2]

HPG contains a terminal alkyne group, while AHA possesses an azide (B81097) group.[1] These bioorthogonal handles allow for the covalent attachment of reporter molecules, such as fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5] This enables the visualization, enrichment, and subsequent identification of nascent proteins, providing a dynamic snapshot of the proteome.[6]

Mechanism of Action

Both HPG and AHA are structurally similar to methionine and are recognized by the endogenous methionyl-tRNA synthetase (MetRS), which charges them to the initiator and elongator methionyl-tRNAs.[7] These charged tRNAs are then utilized by the ribosome, leading to the incorporation of HPG or AHA into newly synthesized proteins in place of methionine.[7]

It is important to note that the affinity of MetRS for HPG and AHA is significantly lower than for methionine.[7] Therefore, to enhance the labeling efficiency, it is often recommended to perform the labeling in a methionine-free medium after a period of methionine depletion.[4][7]

Comparative Analysis: HPG vs. AHA

The choice between HPG and AHA depends on the specific experimental context, including the cell type, experimental duration, and downstream application. Below is a summary of key comparative aspects.

Data Presentation: Quantitative Comparison

| Parameter | This compound (HPG) | L-Azidohomoalanine (AHA) | Organism/Cell Line | Reference |

| Toxicity | Higher toxicity observed, with growth inhibition at concentrations >0.35 μM. No growth at 5.6-90 μM. | Lower toxicity, with growth observed at concentrations up to 9 mM. | E. coli | [8][9] |

| Impact on Metabolome | Has a greater impact on the metabolome, with 19% of mass features being differentially expressed compared to methionine-doped cultures. | Has a lesser impact on the metabolome, with 8% of mass features being differentially expressed compared to methionine-doped cultures. | E. coli | [2] |

| Incorporation Efficiency | Achieved 70-80% incorporation rates in both prototrophic and auxotrophic strains. | Reached approximately 50% incorporation in auxotrophic strains. | E. coli | [8] |

| Effect on Protein Expression | Lower protein expression levels compared to AHA and pMet in a prototrophic strain. | Higher protein expression levels compared to HPG in a prototrophic strain, but with a sharp decrease in ncAA content over time. | E. coli | [8] |

| Plant Cell Growth Inhibition | Less inhibition of cell growth rate. | Greater inhibition of cell growth rate. | Arabidopsis thaliana | [10][11] |

| Tagging Efficiency in Plants | More efficient in tagging nascent plant proteins. | Less efficient, likely due to the induction of methionine metabolism. | Arabidopsis thaliana | [10][12] |

Key Considerations for Selection

-

Toxicity and Cellular Perturbation: For sensitive cell lines or long-term labeling experiments, AHA is generally the preferred choice due to its lower toxicity and reduced impact on the cellular metabolome.[2][9] HPG's higher toxicity can significantly affect cell growth and physiology.[8]

-

Labeling Efficiency: In some systems, such as E. coli, HPG has demonstrated higher incorporation rates.[8] However, in other systems like Arabidopsis, HPG is also more efficient, in part because AHA can induce methionine biosynthesis, thereby competing with its own incorporation.[10][12]

-

Click Chemistry Reaction: The choice between an alkyne (HPG) or azide (AHA) handle will dictate the corresponding azide or alkyne-functionalized reporter molecule used in the click chemistry step.

-

Experimental Goals: For studies where maximizing the label incorporation is critical and the experimental window is short, HPG might be advantageous, provided its potential toxicity is controlled and accounted for. For studies requiring minimal perturbation to the biological system, AHA is the more conservative and often recommended choice.

Experimental Protocols

The following are generalized protocols for metabolic labeling using HPG or AHA, followed by click chemistry for visualization. Optimization for specific cell types and experimental conditions is highly recommended.[13]

Materials and Reagents

-

This compound (HPG) or L-azidohomoalanine (AHA)

-

Methionine-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction components:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Azide- or alkyne-functionalized fluorophore or biotin

-

-

BSA (Bovine Serum Albumin) for blocking

Step-by-Step Methodology

4.2.1. Cell Labeling

-

Cell Seeding: Plate cells on coverslips or in multi-well plates at the desired density and allow them to adhere and recover overnight.[13]

-

Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the regular medium with methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[13]

-

Metabolic Labeling: Add HPG or AHA to the methionine-free medium to the desired final concentration (a starting point of 50 μM is recommended, but should be optimized).[13][14] Incubate for the desired period (e.g., 1-4 hours). The optimal labeling time will vary depending on the cell type and experimental goals.[13]

-

Controls: Include appropriate controls, such as cells incubated with methionine instead of the analog, or cells treated with a protein synthesis inhibitor (e.g., anisomycin) prior to and during labeling.[4]

4.2.2. Cell Fixation and Permeabilization

-

Fixation: After labeling, remove the medium and wash the cells with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.[13]

-

Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[13]

-

Permeabilization: Add the permeabilization buffer and incubate for 20 minutes at room temperature.[13]

-

Washing: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[13]

4.2.3. Click Chemistry Reaction

-

Prepare Reaction Cocktail: Prepare the click chemistry reaction cocktail containing the copper(II) sulfate, reducing agent, copper-chelating ligand, and the alkyne- or azide-functionalized reporter molecule in a suitable buffer.[14] Always use freshly prepared reducing agent.[14]

-

Incubation: Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[14]

-

Washing: Remove the reaction cocktail and wash the cells with a wash buffer (e.g., 3% BSA in PBS), followed by a final wash with PBS.[13]

-

Downstream Analysis: The cells are now ready for imaging by fluorescence microscopy or for further processing for downstream applications such as flow cytometry or western blotting.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of metabolic labeling with HPG or AHA and the subsequent click chemistry reaction.

Caption: General workflow of metabolic labeling and detection.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

Both this compound and L-azidohomoalanine are invaluable tools for studying the dynamics of protein synthesis. The choice between them requires careful consideration of the experimental system and goals. While HPG may offer higher incorporation efficiency in certain contexts, its potential for cellular toxicity is a significant drawback. AHA, being less perturbative to cellular physiology, is often the more prudent choice for a wide range of applications. By understanding the nuances of each of these powerful molecules, researchers can effectively harness the power of bioorthogonal metabolic labeling to gain deeper insights into the ever-changing landscape of the proteome.

References

- 1. danabiosci.com [danabiosci.com]

- 2. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. vectorlabs.com [vectorlabs.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

L-Homopropargylglycine: A Technical Guide to a Powerful Tool in Proteome Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homopropargylglycine (L-HPG) is a non-canonical amino acid that has become an indispensable tool for the dynamic study of protein synthesis. As an analog of methionine, it is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains.[1][2] The key feature of L-HPG is its terminal alkyne group, a bio-orthogonal chemical handle that allows for the selective detection and analysis of newly synthesized proteins.[1][3] This is typically achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][4] This technical guide provides a comprehensive overview of the basic properties of L-HPG, detailed experimental protocols for its application, and its use in studying cellular signaling pathways.

Core Properties of this compound

L-HPG is commercially available as both a free base and a hydrochloride salt. The following tables summarize its key chemical and physical properties.

| Property | Value | References |

| Chemical Formula | C₆H₉NO₂ | [5][6] |

| Molecular Weight | 127.14 g/mol | [5][6] |

| CAS Number | 98891-36-2 | [5][7] |

| Appearance | White to off-white or grey solid/powder/crystals | [3][8][9] |

| Purity | ≥95% - ≥98% | [5][8][10] |

| Property | Value | References |

| Melting Point | 162 °C (for hydrochloride salt) | [1][3][7] |

| Solubility | Good in water, DMSO, and DMF | [11][12] |

| Storage (Solid) | -20°C, desiccated, protected from light | [3][4][11] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [13] |

Experimental Protocols

The primary application of L-HPG is in Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), a method to label, visualize, and identify newly synthesized proteins.[2][14][15]

Protocol 1: Metabolic Labeling of Mammalian Cells with L-HPG

This protocol is adapted for adherent mammalian cells in a 6-well plate format.

Materials:

-

Complete cell culture medium

-

Methionine-free DMEM

-

This compound (L-HPG)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Cell scraper

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate and culture until they reach 80-90% confluency.

-

Methionine Depletion (Optional but Recommended):

-

L-HPG Labeling:

-

Prepare the L-HPG labeling medium by adding L-HPG to methionine-free DMEM to a final concentration of 50 µM.

-

Aspirate the depletion medium and add 1 mL of the L-HPG labeling medium to each well.[2][16]

-

Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the protein synthesis rate of the cell type and the specific protein of interest.[2]

-

-

Cell Harvesting:

Protocol 2: CuAAC Reaction for Fluorescent Labeling of L-HPG-Containing Proteins in Cell Lysate

This protocol describes the labeling of L-HPG-incorporated proteins with an azide-functionalized fluorophore.

Materials:

-

HPG-labeled cell lysate (1-5 mg/mL in a non-reducing lysis buffer)

-

Azide-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 200 µL final reaction volume, add the components in the following order:

-

50 µL Protein Lysate (1-5 mg/mL)

-

90 µL PBS

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

Vortex briefly to mix the copper and ligand.[2]

-

-

Initiate the Click Reaction:

-

Add 10 µL of the azide-fluorophore stock solution to the cocktail.

-

Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to initiate the reaction.

-

Vortex to mix.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Sample Preparation for Analysis: The fluorescently labeled proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Sample Preparation of L-HPG Labeled Proteins for Mass Spectrometry

This protocol outlines the general steps for preparing L-HPG labeled and biotin-tagged proteins for identification by LC-MS/MS.

Materials:

-

Cell lysate with L-HPG labeled proteins, having undergone a click reaction with an azide-biotin tag.

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with detergents like Tween-20)

-

Elution buffer (e.g., containing β-mercaptoethanol or by on-bead digestion)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Enrichment of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged, newly synthesized proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Elution or On-Bead Digestion:

-

Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

-

On-Bead Digestion (Alternative): Proceed with reduction, alkylation, and trypsin digestion directly on the beads.

-

-

In-Solution Digestion (for eluted proteins):

-

Denature the eluted proteins in a buffer containing 8M urea.

-

Reduction: Reduce disulfide bonds by adding DTT and incubating.

-

Alkylation: Alkylate free cysteine residues by adding IAA and incubating in the dark.

-

Digestion: Dilute the urea concentration and add trypsin. Incubate overnight at 37°C.[17]

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid to stop the trypsin activity.

-

Desalt and concentrate the peptides using C18 StageTips or similar solid-phase extraction methods.

-

-

LC-MS/MS Analysis:

-

Resuspend the cleaned peptides in a suitable solvent for mass spectrometry.

-

Analyze the peptides by LC-MS/MS. The mass spectrometer should be configured to identify peptides and their fragmentation patterns.[18]

-

The data is then searched against a protein database to identify the newly synthesized proteins.

-

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to visualize the experimental workflows and their application in studying signaling pathways.

References

- 1. Fig. 1, [Optimized BONCAT workflow in H...]. - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]

- 10. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. documents.thermofisher.com [documents.thermofisher.com]

L-Homopropargylglycine (HPG): An In-depth Technical Guide to Studying Nascent Proteomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homopropargylglycine (HPG) is a powerful tool for the investigation of newly synthesized proteins, offering a non-radioactive alternative for metabolic labeling. As an analog of the amino acid methionine, HPG is incorporated into proteins during active translation. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the selective detection and isolation of nascent proteins through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3] This guide provides a comprehensive overview of the principles, experimental protocols, and applications of HPG-based nascent proteome analysis.

Core Principles

The utility of this compound in nascent proteome research is centered on a two-step process: metabolic labeling followed by bioorthogonal ligation.

-